molecular formula C23H22FNO4 B1664810 ALX-1393

ALX-1393

Cat. No.: B1664810
M. Wt: 395.4 g/mol
InChI Key: ADUSZEGHFWRTQS-AIBWNMTMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

  • The synthetic routes and reaction conditions for ALX-1393 are not widely documented in the available literature.
  • it is essential to note that this compound is a research tool, and its industrial production methods may not be well-established.
  • Chemical Reactions Analysis

    • ALX-1393 is primarily studied for its pharmacological effects, and detailed information on specific chemical reactions is limited.
    • It is crucial to recognize that this compound’s primary mode of action lies in its inhibition of GlyT2, leading to increased glycine levels.
  • Scientific Research Applications

    • ALX-1393 has potential applications in various scientific fields:

        Neuroscience: As a GlyT2 inhibitor, it contributes to our understanding of glycine neurotransmission and pain modulation.

        Pain Management: Its antinociceptive effects make it relevant for pain research.

        Drug Development: Researchers explore its use as an analgesic candidate.

        Neurological Disorders: Investigating its impact on neurological conditions.

        Pharmacology: Studying its interactions with other receptors and pathways.

  • Mechanism of Action

    • ALX-1393 inhibits GlyT2, leading to increased extracellular glycine levels.
    • Molecular targets: GlyT2 transporters in the central nervous system.
    • Pathways involved: Modulation of glycine-mediated inhibitory neurotransmission.
  • Comparison with Similar Compounds

    • ALX-1393’s uniqueness lies in its selectivity for GlyT2.
    • Similar compounds:

        GlyT1 Inhibitors: Differentiate from this compound by targeting GlyT1.

        Other Pain Modulators: Compare with other analgesics in terms of efficacy and safety.

    Properties

    IUPAC Name

    (2S)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H22FNO4/c24-18-10-6-9-17(13-18)22(29-15-20(25)23(26)27)19-11-4-5-12-21(19)28-14-16-7-2-1-3-8-16/h1-13,20,22H,14-15,25H2,(H,26,27)/t20-,22?/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ADUSZEGHFWRTQS-AIBWNMTMSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OCC(C(=O)O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OC[C@@H](C(=O)O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H22FNO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    395.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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